![molecular formula C13H23N3O2 B2978071 N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411217-13-3](/img/structure/B2978071.png)
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since become a widely used tool in scientific research due to its ability to modulate mGluR5 activity.
Wirkmechanismus
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR5 stimulates intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects depending on the experimental conditions. In vitro studies have demonstrated that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can modulate synaptic plasticity by reducing long-term potentiation and enhancing long-term depression. In vivo studies have shown that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially available compound. However, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its short half-life in vivo, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, including:
1. Investigating the role of mGluR5 in neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
2. Developing more selective and potent mGluR5 antagonists for therapeutic use.
3. Exploring the potential of mGluR5 modulation as a treatment for anxiety and depression.
4. Studying the interaction between mGluR5 and other neurotransmitter systems, such as the dopamine and opioid systems.
5. Investigating the role of mGluR5 in the development and maintenance of drug addiction.
Synthesemethoden
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the reaction of 2-(bromomethyl)-4-morpholinecarboxaldehyde with 3-pyrrolidin-1-ylpropanol to form the intermediate 1-(2-morpholin-4-ylethyl)pyrrolidin-3-ol. This intermediate is then reacted with prop-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield the final product, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-2-13(17)14-12-3-4-16(11-12)6-5-15-7-9-18-10-8-15/h2,12H,1,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKTQGJIGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

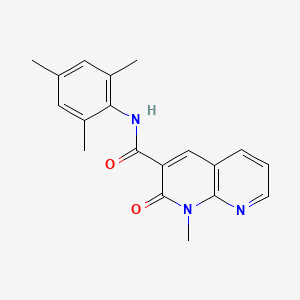
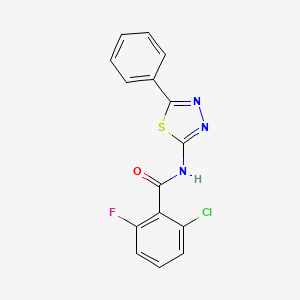
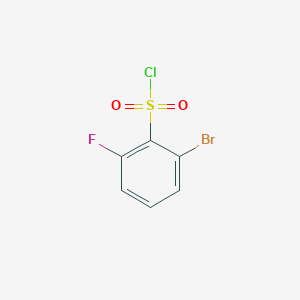
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)
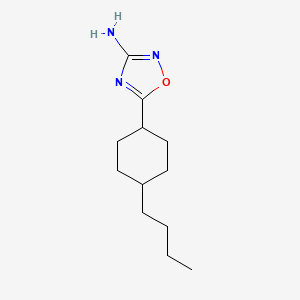
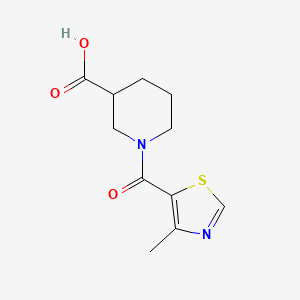
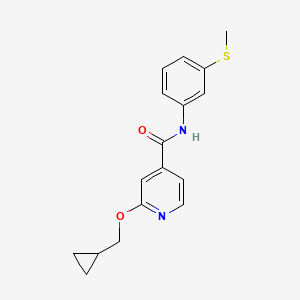

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
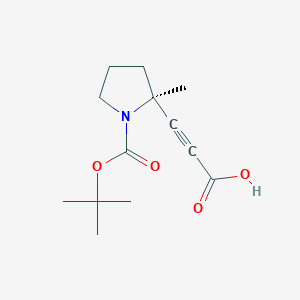
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)